

# Discovery and history of non-cyanide gold sulfite plating

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An In-depth Technical Guide to the Discovery and History of Non-Cyanide Gold Sulfite Plating

## Introduction

For over a century, gold electroplating was dominated by cyanide-based electrolytes, prized for their stability and efficiency. However, the extreme toxicity of cyanide and its incompatibility with photoresists used in the burgeoning electronics industry of the mid-20th century spurred a search for safer, more versatile alternatives.<sup>[1][2][3]</sup> Among the various non-cyanide systems explored, those based on the gold sulfite complex have emerged as the most commercially successful and widely adopted replacement. This guide provides a comprehensive overview of the discovery, historical development, and technical principles of non-cyanide gold sulfite plating, tailored for researchers and professionals in materials science and electronics fabrication.

The primary advantages of sulfite-based gold plating baths include their reduced toxicity, excellent compatibility with photoresists, and the ability to produce smooth, ductile, and pure gold deposits.<sup>[1][4]</sup> These characteristics make them particularly suitable for applications in microelectronics, optoelectronics, and microsystems, such as the fabrication of gold bumps for flip-chip bonding, wire bonding pads, and high-frequency components.<sup>[1][5]</sup>

## Historical Development

The concept of using a gold sulfite complex for plating dates back to the mid-19th century, though its practical application remained dormant for over a hundred years. The modern era of

sulfite plating began in the 1960s, driven by the needs of the electronics industry.

- 1842: The use of a gold sulfite complex for gold plating is first known.[1][4]
- 1940s-1950s: The rapid growth of the electronics industry creates a demand for high-purity, functional gold deposits and highlights the limitations of cyanide baths, which attack the photoresists used to pattern circuits.[1][2]
- 1962: The first modern patents for electroplating solutions containing gold in the form of a soluble sulfite complex are filed. These initial commercial formulations were stable only at a high pH, typically between 9 and 11.[6][7]
- 1969: Researchers report that the addition of organic polyamines, such as ethylenediamine, can stabilize sulfite-based plating solutions at a lower pH of around 6.5, expanding their operational window.[6][7]
- 1990s-Present: Further research focuses on improving bath stability at near-neutral or slightly acidic pH, enhancing deposit characteristics, and developing specialized formulations for applications like wafer bumping and dental electroforming.[4][6][7][8] The introduction of ammonium gold sulfite systems offered deposits with lower internal stress compared to those from sodium or potassium-based baths.[4][5]



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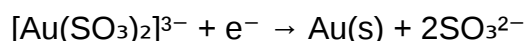
Key milestones in the history of gold sulfite plating.

## Core Chemical Principles

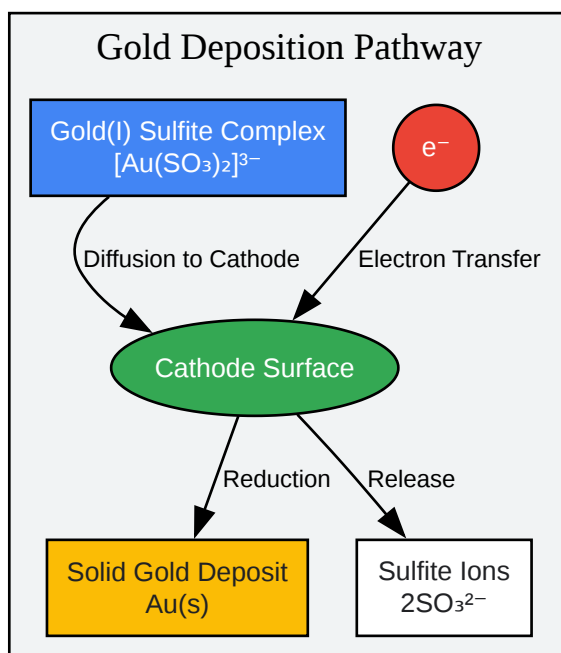
The electrodeposition of gold from a sulfite bath involves the reduction of a gold(I) complex. The gold is stabilized in the electrolyte as the diamminodisulfitoaurate(I) complex,  $[\text{Au}(\text{SO}_3)_2]^{3-}$ . [4] While this complex is significantly less stable than the dicyanoaurate(I) complex,

$[\text{Au}(\text{CN})_2]^-$ , its stability is sufficient for practical electroplating applications, especially under alkaline conditions.[5]

The overall cathodic reaction is a direct one-electron reduction:



The bath's pH is a critical parameter. Traditionally, sulfite baths were operated at a pH above 9 to ensure the stability of the sulfite ion.[8] However, operating at a lower, near-neutral pH is often desirable to ensure compatibility with sensitive photoresists.[1] Modern formulations achieve stability at lower pH values (as low as 4.0) through the use of stabilizing additives like organic polyamines and aromatic nitro compounds.[6][7][8]



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Electrochemical pathway for gold deposition.

## Quantitative Data: Bath Composition and Properties

The composition of a gold sulfite plating bath and its operating conditions directly influence the properties of the resulting gold deposit. Additives are often used to refine the grain structure, improve brightness, and modify the physical properties of the deposit.

## Table 1: Typical Gold Sulfite Bath Compositions and Operating Conditions

Parameter	General Purpose[1][9]	Wafer Bumping[4]
Gold Source	$(\text{NH}_4)_3\{\text{Au}(\text{SO}_3)_2\}$	Ammonium Gold Sulfite
Gold Content	8 - 12 g/L	8 - 12 g/L
Free Sulfite	-	80 - 120 g/L
pH	6.0 - 9.5	6.7 - 7.5
Temperature	40 - 55 °C	45 - 55 °C
Current Density	0.15 - 0.5 A/dm <sup>2</sup>	0.5 A/dm <sup>2</sup>
Agitation	Magnetic Stirring	Mechanical/Flow
Additives	Arsenic (brightener)	Bismuth (grain refiner)

## Table 2: Comparison of Deposit Properties

Property	Cyanide Gold	Sulfite Gold (Unalloyed)
Purity	99.7 - 99.9%	> 99.99%[4]
Hardness (Knoop)	120 - 300 (Hard Gold)	50 - 90[4][8]
Appearance	Bright	Semi-bright to Bright
Internal Stress	Variable (can be high)	Low[4][5]
Ductility	Good	Excellent[1][4]
Photoresist Comp.	Poor	Excellent[1][5]

## Experimental Protocols

This section outlines a typical laboratory-scale protocol for gold sulfite electroplating for microfabrication applications, based on established methodologies.[9][10]

## Substrate Preparation

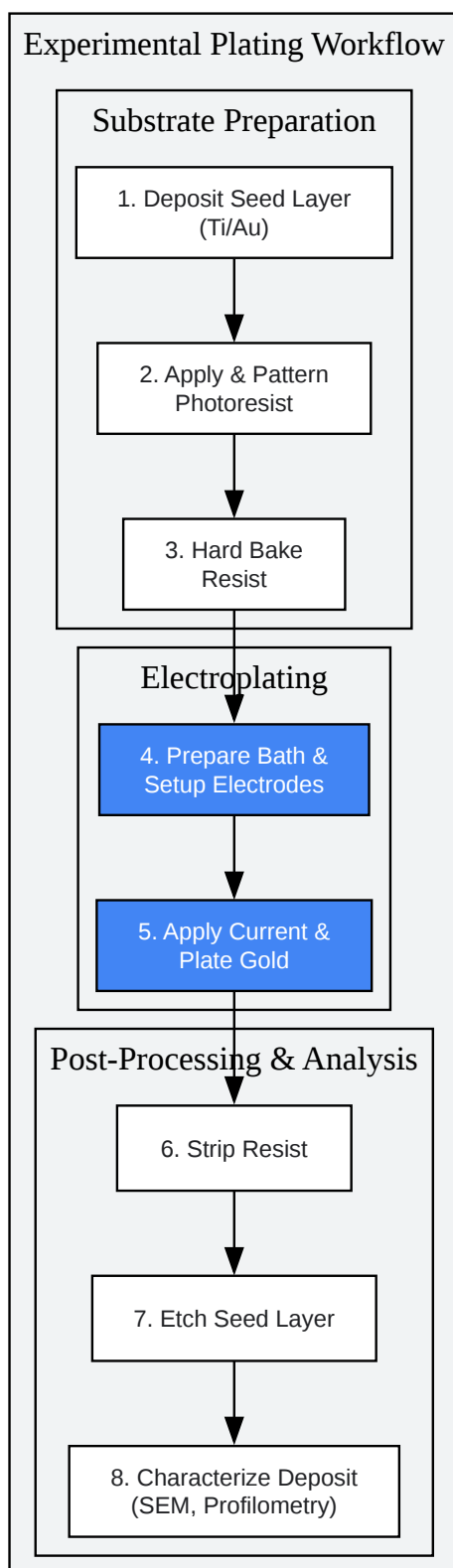
- **Seed Layer Deposition:** A conductive seed layer is deposited onto the substrate (e.g., a silicon wafer) using physical vapor deposition (e.g., e-beam evaporation or sputtering). A typical layer stack is 50 nm of Titanium (for adhesion) followed by 200 nm of Gold.[9]
- **Photolithography:** A photoresist (e.g., AZ-4533) is spin-coated onto the substrate to the desired thickness.
- **Patterning:** The resist is exposed to UV light through a photomask and then developed, creating a mold that defines the areas to be plated.
- **Hard Bake:** The patterned resist is hard-baked (e.g., 105-120 °C for 30 minutes) to improve its stability in the plating solution.[9]

## Electroplating Workflow

- **Bath Preparation:** Prepare the gold sulfite electrolyte according to the desired formulation (see Table 1) in a suitable plating tank. Heat the solution to the target operating temperature.
- **Electrode Setup:**
  - **Working Electrode:** The patterned substrate is mounted onto a holder, making electrical contact with the seed layer.
  - **Anode (Counter Electrode):** A platinized titanium mesh or gold wire is used as the anode.
  - **Reference Electrode (Optional):** For precise potential control (potentiostatic plating), a reference electrode (e.g., mercury sulfate) can be used in a 3-electrode configuration.[10]
- **Immersion and Plating:** The substrate is immersed in the plating solution. A direct current is applied at the specified current density. Agitation (e.g., magnetic stirring or sample rotation) is maintained throughout the process to ensure uniform deposition.[9]
- **Monitoring:** The current and voltage are monitored. For a defined plating area, the plating time determines the final deposit thickness (e.g., a rate of ~8 µm/hour at 0.2-0.4 A/dm<sup>2</sup>).[9]

## Post-Plating Analysis

- Resist Strip: After plating, the substrate is rinsed with deionized water. The photoresist is stripped using a suitable solvent (e.g., acetone). An oxygen plasma clean can be used to remove any residual resist.[\[9\]](#)
- Seed Layer Etch: The exposed seed layer between the plated structures is removed by wet or dry etching.
- Characterization: The plated gold structures are characterized using techniques such as:
  - Profilometry (e.g., Tencor Alpha-step): To measure the height and uniformity of the deposits.[\[9\]](#)
  - Scanning Electron Microscopy (SEM): To evaluate surface morphology, smoothness, and shape fidelity.[\[9\]](#)



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A typical workflow for gold sulfite electroplating.

## Conclusion

The development of non-cyanide gold sulfite plating represents a significant advancement in electrodeposition technology, driven by the dual needs for enhanced workplace safety and compatibility with microfabrication processes. From its first mention in the 19th century to its refinement for modern semiconductor applications, the sulfite-based system has proven to be a robust and versatile alternative to traditional cyanide baths. Its ability to produce pure, low-stress, and ductile gold deposits makes it an indispensable tool for researchers and engineers in high-technology fields. Continued research is likely to focus on further enhancing bath stability, developing novel additives for specific applications, and improving deposition rates for high-volume manufacturing.

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## References

- 1. 911metallurgist.com [911metallurgist.com]
- 2. History of Electroplating - Sharretts Plating Company [sharrettsplating.com]
- 3. Gold Sulfite - 911Metallurgist [911metallurgist.com]
- 4. sterc.org [sterc.org]
- 5. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 6. patents.justia.com [patents.justia.com]
- 7. US5277790A - Non-cyanide electroplating solution for gold or alloys thereof - Google Patents [patents.google.com]
- 8. sterc.org [sterc.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Gold electroplating for high aspect ratio X-ray optics | X-Ray Tomography Group | PSI [psi.ch]
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